![molecular formula C18H15F2N3O3S B2505114 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide CAS No. 895806-26-5](/img/structure/B2505114.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been developed by GlaxoSmithKline (GSK) for the treatment of cancer. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structure allows it to interact with cancer cell receptors, potentially leading to the development of new cancer therapies .
Anti-inflammatory Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide exhibits anti-inflammatory properties, making it a candidate for research into treatments for inflammatory diseases. Its ability to modulate inflammatory pathways can be leveraged to develop new anti-inflammatory drugs .
Antimicrobial Studies
The compound’s structure suggests it could be effective against various microbial strains. Research into its antimicrobial properties could lead to the development of new antibiotics or antifungal agents, addressing the growing issue of antibiotic resistance .
Neuroprotective Research
Due to its potential effects on neural pathways, this compound is being studied for its neuroprotective properties. It may help in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Cardiovascular Research
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is also being explored for its cardiovascular benefits. Its ability to interact with cardiovascular receptors could lead to new treatments for heart diseases and hypertension .
Agrochemical Applications
The compound’s structure makes it a candidate for use in agrochemicals. It could be developed into new herbicides or pesticides, contributing to more effective and sustainable agricultural practices .
Analgesic Research
Research into its analgesic properties suggests that this compound could be used to develop new pain relief medications. Its interaction with pain receptors could provide an alternative to current analgesics, potentially with fewer side effects .
Antidiabetic Studies
The compound is also being investigated for its potential antidiabetic effects. It may help in regulating blood sugar levels and improving insulin sensitivity, offering new avenues for diabetes treatment .
These applications highlight the versatility and potential of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide in various fields of scientific research.
Biologically Active Pyridazines and Pyridazinone Derivatives
Mechanism of Action
properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-8-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-11-13(19)6-7-15(17)20/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBXDIMUAJYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
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